molecular formula C15H10FN B11884115 5-Fluoro-2-phenylquinoline

5-Fluoro-2-phenylquinoline

Cat. No.: B11884115
M. Wt: 223.24 g/mol
InChI Key: CSIGKFSCNPIHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-phenylquinoline is a fluorinated heterocyclic compound that serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry and drug discovery research. This compound belongs to the quinoline family, characterized by a fluorine atom at the 5-position and a phenyl substituent at the 2-position of the quinoline core. The strategic incorporation of fluorine is a common tactic in lead optimization, as it can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . As a building block, it is particularly valuable for the development of potential therapeutic agents. Researchers utilize this scaffold in the synthesis of compounds for investigating structure-activity relationships (SAR) and for creating libraries of derivatives aimed at various biological targets . While specific biological data for this compound itself may be limited, closely related 2-phenylquinoline and 7-fluoro-2-phenylquinoline-4-carboxylic acid derivatives have been extensively studied for their antitumor properties, acting through mechanisms such as topoisomerase II inhibition . Furthermore, fluorine-substituted quinoline and quinazoline cores are frequently explored in developing candidates with potential antibacterial and anti-inflammatory activities . This compound is for research use only and is not intended for diagnostic or therapeutic use. Handle with appropriate personal protective equipment in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10FN

Molecular Weight

223.24 g/mol

IUPAC Name

5-fluoro-2-phenylquinoline

InChI

InChI=1S/C15H10FN/c16-13-7-4-8-15-12(13)9-10-14(17-15)11-5-2-1-3-6-11/h1-10H

InChI Key

CSIGKFSCNPIHDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=CC=C3)F

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Fluoro 2 Phenylquinoline and Analogous Structures

Classical and Modified Cyclocondensation Reactions for Quinoline (B57606) Ring Formation

Classical condensation reactions remain fundamental to the construction of the quinoline core. These methods, often named after their discoverers, have been refined over decades to improve yields, expand substrate scope, and accommodate sensitive functional groups like fluorine.

The Pfitzinger reaction, discovered in 1886, is a robust method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) (or its derivatives) and a carbonyl compound in the presence of a base. researchgate.netnih.gov The reaction mechanism involves the base-catalyzed hydrolysis of the isatin's amide bond to form a keto-acid, which then condenses with a ketone or aldehyde to form an imine. This intermediate tautomerizes to an enamine, which subsequently cyclizes and dehydrates to yield the final quinoline product. researchgate.netsmolecule.com

This method is highly adaptable for producing fluorinated quinoline derivatives. For the synthesis of compounds like 5-fluoro-2-phenylquinoline, a key precursor would be a 4-fluoro-isatin, which would react with a phenyl-substituted carbonyl compound such as acetophenone (B1666503). The reaction of substituted isatins with appropriate ketones is a widely used strategy. nih.gov For instance, the synthesis of 7-fluoro-2-phenylquinoline-4-carboxylic acid has been demonstrated through the cyclocondensation of sodium 2-amino-5-fluorophenylglyoxylate with 3-oxo-3-phenylpropanamide. Similarly, using 6-chloro-isatin and acetophenone under alkaline conditions is a common approach for producing 6-chloro-2-phenylquinoline-4-carboxylic acid.

Optimization of the Pfitzinger reaction often involves adjusting reaction conditions and exploring novel catalysts to enhance efficiency and yield. Recent advancements include the use of surfactant catalysts like cetyltrimethylammonium hydroxide (B78521) in aqueous media, which can increase reaction rates and save energy, particularly when combined with ultrasonic irradiation. rsc.org

Table 1: Pfitzinger Reaction Conditions for Substituted Quinoline Synthesis

Reactants Catalyst/Base Solvent Temperature Yield Reference
Isatin, Acetophenone Potassium Hydroxide Ethanol (B145695)/Water Reflux ~80% researchgate.netresearchgate.net
6-Chloro-isatin, Acetophenone Sodium Hydroxide Ethanol 70–80°C N/A
Sodium 2-amino-5-fluorophenylglyoxylate, 3-Oxo-3-phenylpropanamide Base-mediated DMF 80°C 68–72%

This table is generated based on data from multiple sources to illustrate typical reaction parameters.

The Skraup synthesis is one of the oldest methods for preparing quinolines, typically involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. nih.govscispace.com A significant modification is the Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones in place of glycerol, generally under acidic conditions. nih.govwikipedia.org This variation allows for the synthesis of a wider range of substituted quinolines. researchgate.net

The adaptation of these methods for fluorinated precursors is crucial for synthesizing compounds like this compound. The synthesis can start from a corresponding fluorinated aniline. For example, 3-fluoroaniline (B1664137) can serve as a precursor. The general mechanism involves the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by acid-catalyzed cyclization and subsequent oxidation to form the aromatic quinoline ring. wikipedia.org

While the standard Skraup-Doebner-von Miller reaction of anilines with 3-substituted α,β-unsaturated carbonyls typically yields 2-substituted quinolines, interesting regiochemical outcomes have been observed. researchgate.net For instance, condensing anilines with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA) can lead to a reversal of the standard regiochemistry, producing 2-carboxy-4-arylquinolines. researchgate.netnih.gov The synthesis of fluorinated quinaldines has also been explored starting from fluorinated anilines, highlighting the method's utility. scispace.com

The Friedländer synthesis is a widely utilized and straightforward method for producing substituted quinolines. derpharmachemica.com It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. derpharmachemica.comresearchgate.net This approach is highly versatile and can tolerate a variety of functional groups, including halogens, making it suitable for preparing fluorinated quinolines. organic-chemistry.org

A notable application is the domino nitro reduction-Friedländer heterocyclization. This process allows for the synthesis of substituted quinolines from 2-nitrobenzaldehydes. In this one-pot procedure, the nitro group is reduced in situ to an amino group with reagents like iron powder in acetic acid, which then immediately undergoes a Friedländer condensation with an active methylene (B1212753) compound present in the mixture. mdpi.com For example, 6-fluoro-2-phenylquinoline-3-carbonitrile has been synthesized with a 68% yield from 5-fluoro-2-nitrobenzaldehyde (B184836) and benzoylacetonitrile (B15868) using this method. mdpi.com This demonstrates the reaction's effectiveness in creating complex, functionalized quinolines from readily available starting materials.

The reaction conditions for the Friedländer synthesis can be optimized using various catalysts, including Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, SnCl₂, Cu(OTf)₂). scispace.com Solvent-free conditions have also been shown to be effective, offering a greener alternative. scispace.com

Table 2: Selected Examples of Friedländer Synthesis for Substituted Quinolines

2-Aminoaryl Carbonyl Precursor Active Methylene Compound Catalyst/Conditions Product Yield Reference
5-Fluoro-2-nitrobenzaldehyde Benzoylacetonitrile Fe/AcOH, 95–110°C 6-Fluoro-2-phenylquinoline-3-carbonitrile 68% mdpi.com
2-Amino-5-chlorobenzophenone Ethyl Acetoacetate Cu(OTf)₂ (catalytic), solvent-free, RT Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate High scispace.com
o-Aminobenzyl alcohol Acetophenone 5-Methyl-8-hydroxyquinoline Ruthenium Complex 2-Phenylquinoline (B181262) 73% sioc-journal.cn

This table showcases the versatility of the Friedländer synthesis with various precursors and catalysts.

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to form 2-substituted quinoline-4-carboxylic acids. nih.gov This method is particularly valuable for synthesizing precursors to various biologically active molecules. For the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives, the reaction would involve an aniline, benzaldehyde, and pyruvic acid. scientific.net

Several variants and optimizations of the Doebner reaction have been developed to improve its efficiency. Catalysts such as trifluoroacetic acid have been used to promote the reaction. nih.govresearchgate.net More recently, Lewis acids like iron(III) trifluoromethanesulfonate (B1224126) have been employed as effective catalysts for a one-pot synthesis of 2-phenylquinoline-4-carboxylic acid, offering high atom economy and short reaction times. scientific.net Another green approach utilizes ytterbium perfluorooctanoate [Yb(PFO)₃] as a recyclable catalyst in water. researchgate.net

To synthesize the target compound, this compound, one could envision a Doebner reaction using 3-fluoroaniline, benzaldehyde, and pyruvic acid, which would yield this compound-4-carboxylic acid. This intermediate could then be decarboxylated to afford the final product.

Modern and Sustainable Synthetic Approaches

In addition to classical methods, modern synthetic techniques are being employed to improve the efficiency, safety, and environmental footprint of quinoline synthesis.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of quinoline derivatives. benthamdirect.com The primary advantages of using microwave irradiation over conventional heating are significantly reduced reaction times, and in many cases, improved product yields. nih.gov

This technology has been successfully applied to many of the classical quinoline syntheses. For example, the Doebner reaction to produce 2-(2-nitrophenyl)-quinoline-4-carboxylic acid has been performed under microwave conditions. nih.govresearchgate.net Similarly, microwave irradiation has been used to enhance the efficiency of the Friedländer tandfonline.com and Skraup-type syntheses. nih.govgrafiati.com The application of microwave heating can be conducted under solvent-free conditions or with a solid support, further contributing to the "green" credentials of the synthesis. nih.govcapes.gov.br

A direct comparison between conventional and microwave-assisted methods often highlights the remarkable efficiency of the latter. For instance, in a Skraup synthesis of 7-amino-8-methylquinoline, the reaction time was drastically reduced from hours to minutes using microwave irradiation, even if the yield was not substantially improved in that specific case. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Skraup Synthesis

Method Reaction Time Yield Reference
Conventional Heating 4 hours 52% nih.gov

This table is based on the synthesis of 7-amino-8-methylquinoline as reported in the literature, illustrating the time-saving advantage of microwave synthesis.

Transition Metal-Catalyzed Coupling and Annulation Reactions

Transition metal catalysis offers powerful and versatile tools for the construction of the quinoline scaffold. These methods often provide high efficiency, regioselectivity, and functional group tolerance, making them ideal for the synthesis of complex molecules like this compound.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Quinolines

The asymmetric hydrogenation of quinolines is a highly effective method for producing optically active tetrahydroquinolines, which are crucial building blocks for many pharmaceuticals. pku.edu.cn Ruthenium-based catalysts have shown significant promise in this area.

Chiral cationic η6-arene–N-tosylethylenediamine–Ru(II) complexes are particularly effective for the asymmetric hydrogenation of a wide array of quinoline derivatives. acs.orgnih.gov These phosphine-free catalysts can hydrogenate 2-alkyl-, 2-aryl-, and 2-functionalized quinolines to their corresponding 1,2,3,4-tetrahydroquinolines with excellent enantioselectivity (up to >99% ee) and full conversion. acs.orgnih.gov The reaction proceeds via an ionic and cascade pathway involving 1,4-hydride addition, isomerization, and then 1,2-hydride addition. acs.orgnih.gov This method has been successfully applied to the gram-scale synthesis of biologically active compounds, including a key intermediate for the antibacterial agent (S)-flumequine, 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. acs.orgnih.gov

In some cases, ruthenium catalysts can exhibit unusual chemoselectivity. For instance, a Ru(η3-methallyl)2(cod)–PhTRAP catalyst has been shown to selectively hydrogenate the carbocyclic ring of quinolines, yielding 5,6,7,8-tetrahydroquinolines. rsc.org This approach has been used to convert 8-substituted quinolines into their chiral 5,6,7,8-tetrahydroquinoline (B84679) derivatives with good enantiomeric ratios. rsc.org

Catalyst SystemSubstrate TypeProductEnantioselectivity (ee)Reference
Cationic η6-arene–N-tosylethylenediamine–Ru(II)2-Alkyl, 2-Aryl, 2-Functionalized Quinolines1,2,3,4-TetrahydroquinolinesUp to >99% acs.orgnih.gov
Ru(η3-methallyl)2(cod)–PhTRAP8-Substituted Quinolines5,6,7,8-TetrahydroquinolinesUp to 91:9 er rsc.org
Ru/TsDPENQuinolinesTetrahydroquinolinesHigh nih.gov
Copper(II)-Catalyzed Quinoline Synthesis

Copper-catalyzed reactions have emerged as a cost-effective and environmentally friendly alternative to those using precious metals for quinoline synthesis. researchgate.net These methods often proceed under mild conditions and demonstrate broad substrate tolerance.

One notable approach is the copper(II)-catalyzed domino synthesis of 2,4-disubstituted quinolines from primary arylamines and electron-deficient terminal alkynes at room temperature. rsc.org This reaction, catalyzed by Cu(OAc)2·H2O, does not require protection from air or moisture and provides good to excellent yields. rsc.org Another strategy involves the dehydrogenative coupling of 2-aminobenzylalcohols with ketones, catalyzed by an air-stable Cu(II)-pincer complex, to produce a variety of substituted quinolines. ijstr.org

Copper catalysis also enables the direct functionalization of the quinoline core. For example, a simple and mild protocol for the C5 and C7 halogenation of quinolines has been developed using copper(II) catalysts and sodium halides. rsc.org

CatalystReactantsProductKey FeaturesReference
Cu(OAc)2·H2OPrimary Arylamines, Terminal Alkynes2,4-Disubstituted QuinolinesRoom temperature, domino reaction rsc.org
Cu(II)-pincer complex2-Aminobenzylalcohols, KetonesSubstituted QuinolinesAerial conditions, dehydrogenative coupling ijstr.org
Copper(II) catalystQuinolines, Sodium HalidesC5 and C7 Halogenated QuinolinesMild conditions, remote C-H activation rsc.org
Copper(II) triflateAryl Amines, Aryl Aldehydes, Styrene Oxides2,3-DiarylquinolinesThree-component reaction researchgate.net
Rhodium-Catalyzed Functionalization Strategies

Rhodium catalysts are highly effective for various C-H activation and functionalization reactions, providing direct routes to substituted quinolines. rsc.org These methods can offer high regioselectivity and are applicable to a broad range of substrates.

For instance, rhodium(III)-catalyzed C-8 allylation of quinoline N-oxides with vinylcyclopropanes as the allyl source has been reported. rsc.org This reaction proceeds at room temperature with good diastereoselectivity. rsc.org Another strategy involves the rhodium-catalyzed hydroacylative union of aldehydes and o-alkynyl anilines to form 2-aminophenyl enones, which can then be cyclized to produce diversely substituted quinolines. acs.org This method is notable for its mild reaction conditions and broad functional group tolerance. acs.org

Rhodium catalysis has also been employed for the intramolecular C-H functionalization of tethered pyridines and quinolines, leading to the formation of multicyclic derivatives. nih.gov

Catalyst SystemReaction TypeSubstratesProductReference
Rhodium(III)C-8 AllylationQuinoline N-oxides, VinylcyclopropanesC-8 Allylated Quinolines rsc.org
Rhodium(I)Hydroacylation/CyclizationAldehydes, o-Alkynyl AnilinesSubstituted Quinolines acs.org
[RhCl(coe)2]2 / PCy3·HClIntramolecular C-H FunctionalizationTethered Pyridines and QuinolinesMulticyclic Pyridines and Quinolines nih.gov
Rhodium(III)C-8 AlkylationQuinoline N-oxides, OlefinsC-8 Alkylated Quinolines researchgate.net

One-Pot Multicomponent and Cascade Reaction Strategies

One-pot multicomponent reactions (MCRs) and cascade reactions are highly efficient strategies for synthesizing complex molecules like quinolines from simple starting materials in a single synthetic operation. researchgate.netrsc.org These approaches offer significant advantages in terms of atom economy, step economy, and reduced waste generation. d-nb.info

A variety of MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully adapted for the synthesis of diverse quinoline scaffolds. researchgate.netrsc.org For example, a three-component reaction of anilines, aldehydes, and acetylene (B1199291) derivatives, catalyzed by either metal or organic catalysts, is a common route to 2,3-disubstituted quinolines. rsc.org Another example is the one-pot synthesis of 3,4-substituted quinolines from aryl amines and ketones using a Co(III) catalyst, with paraformaldehyde as a C1 source. rsc.org

Cascade reactions, where multiple bond-forming events occur sequentially without isolating intermediates, are also powerful tools. For instance, a catalyst-free, three-component reaction of 1H-indazol-6-amine, an aromatic aldehyde, and 3-(1H-indol-3-yl)-3-oxopropanenitrile in ethanol has been used to synthesize substituted pyrazolo[3,4-f]quinolines. d-nb.info

Ferroelectric Catalysis for Direct Quinoline Construction

A novel and emerging approach to quinoline synthesis involves the use of ferroelectric materials as catalysts. These materials possess spontaneous electric polarization that can be switched by an external electric field, allowing for tunable catalytic activity. acs.orgacs.org

It has been demonstrated that the molecular ferroelectric crystal TMCM-CdCl3 (trimethylchloromethylammonium-cadmium chloride) can effectively catalyze the direct construction of substituted quinoline derivatives. researchgate.net This is achieved through a one-pot [3 + 2 + 1] annulation of anilines and terminal alkynes, with N,N-dimethylformamide (DMF) serving as the carbon source. researchgate.net Under ultrasonic conditions, the periodic changes in the ferroelectric's polarization are thought to release free charges from the crystal surface, which then trigger the necessary redox processes for the reaction to proceed. researchgate.net This method represents a new frontier in organic synthesis, harnessing the unique physical properties of ferroelectric materials to drive chemical transformations.

Strategies for Selective Fluorination and Fluorine Incorporation

The introduction of fluorine atoms into the quinoline ring can significantly modulate the molecule's biological and physicochemical properties. Therefore, developing selective and efficient fluorination methods is of great importance.

Direct C-H fluorination is an attractive strategy as it avoids the need for pre-functionalized substrates. nih.gov A novel concept for the nucleophilic oxidative fluorination of quinolines has been developed, which proceeds through a concerted F⁻-e⁻-H⁺ transfer chain process, bypassing the formation of high-energy Meisenheimer intermediates. nih.govacs.org This method allows for the successful fluorination of quinolines at the C4 position. nih.govacs.org

Electrochemical methods also offer a powerful tool for selective fluorination. An electrochemical anodic oxidation method has been developed for the regioselective 5,8-difluorination of quinolines using HF:pyridine (B92270) as both the reagent and supporting electrolyte. researchgate.netresearchgate.net This reaction is carried out in an undivided electrochemical cell at room temperature, providing moderate to good yields in a short time. researchgate.netresearchgate.net

Visible light-induced, metal-free C-H fluorination of heteroarenes has also been achieved. chinesechemsoc.org By merging N-F fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) with a silane (B1218182) under blue light irradiation, a site-selective fluorination of quinolines, predominantly at the C2 position, can be achieved under mild, ambient temperature conditions. chinesechemsoc.org

MethodFluorinating AgentPosition(s) FluorinatedKey FeaturesReference
Concerted Nucleophilic FluorinationSelectfluorC4Bypasses Meisenheimer intermediate nih.govacs.org
Electrochemical Anodic OxidationHF:pyridine5,8-difluoroRoom temperature, short reaction time researchgate.netresearchgate.net
Visible Light-Induced FluorinationN-fluorobenzenesulfonimide (NFSI) / SilaneC2 (selective)Metal-free, photocatalyst-free, mild conditions chinesechemsoc.org

Synthesis from Fluorinated Anilines and Isatins

A prominent strategy for the synthesis of fluorinated quinolines involves the use of fluorinated anilines and isatins as starting materials. These precursors already contain the fluorine atom at a specific position, which then becomes incorporated into the final quinoline structure.

Classic cyclization reactions such as the Pfitzinger, Friedländer, and Skraup-Doebner reactions are frequently employed. evitachem.com

Pfitzinger Reaction: This method involves the condensation of a substituted isatin with a carbonyl compound containing an α-methylene group under basic conditions to form a quinoline-4-carboxylic acid. researchgate.net For the synthesis of this compound analogues, a 5-fluoroisatin (B27256) can be reacted with a suitable ketone. researchgate.net For instance, the reaction of 5-fluoroisatin with acetophenone derivatives would yield 2-aryl-5-fluoroquinoline-4-carboxylic acids. The reaction mechanism proceeds through the base-catalyzed hydrolysis of the isatin to a keto-acid, followed by condensation with the ketone to form an enamine, which then cyclizes and dehydrates. researchgate.net

Friedländer Annulation: This reaction provides a direct route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.org The reaction is typically catalyzed by acids or bases. wikipedia.orgresearchgate.net To synthesize a this compound derivative, a 2-amino-6-fluorobenzaldehyde (B111952) or a related ketone could be condensed with a compound like acetophenone. mdpi.com The mechanism can proceed through either an initial aldol (B89426) addition followed by imine formation and dehydration, or an initial Schiff base formation followed by an aldol reaction and elimination. wikipedia.org

Skraup-Doebner-von Miller Reaction: This is a modification of the Skraup synthesis, which uses α,β-unsaturated carbonyl compounds. A fluorinated aniline, such as 3-fluoroaniline, can be reacted with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst to produce the corresponding fluorinated quinoline. researchgate.net For example, the reaction of 4-fluoroaniline (B128567) with (E)-2-oxo-4-phenylbut-3-enoate has been used to synthesize a 6-fluoro-2-phenylquinoline (B15046083) derivative.

A comparative analysis of these methodologies reveals trade-offs in terms of yield, regioselectivity, and substrate scope.

MethodStarting MaterialsKey Reagents/ConditionsTypical Product
Pfitzinger ReactionFluorinated Isatin, Ketone (e.g., Acetophenone)Base (e.g., KOH, NaOH)Fluorinated 2-Arylquinoline-4-carboxylic Acid
Friedländer AnnulationFluorinated 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene GroupAcid or Base CatalystFluorinated Polysubstituted Quinoline
Skraup-Doebner-von Miller ReactionFluorinated Aniline, α,β-Unsaturated Carbonyl CompoundAcid CatalystFluorinated Quinoline

Nucleophilic Displacement Strategies for Fluorine Introduction

In this method, a quinoline derivative bearing a suitable leaving group, such as a chlorine or nitro group, at the desired position is treated with a fluoride (B91410) source. researchgate.netresearchgate.net The success of this reaction depends on the activation of the quinoline ring towards nucleophilic attack. Electron-withdrawing groups on the quinoline ring can facilitate the displacement of the leaving group by the fluoride ion.

For example, the synthesis of 5-fluoro-6-methoxy-8-nitroquinoline has been achieved by treating 5-chloro-6-methoxy-8-nitroquinoline (B8476077) with a nucleophilic fluoride source. researchgate.netresearchgate.net However, nucleophilic fluorination of electron-deficient azaarenes like quinolines can be challenging due to the potential for the fluoride ion to act as a leaving group, reversing the reaction. acs.org Recent advancements have focused on developing new strategies, such as concerted nucleophilic aromatic substitution, to overcome these limitations. acs.org

Regioselective Synthesis of this compound Analogues

The control of regioselectivity is a critical aspect of synthesizing specifically substituted quinoline analogues. The choice of synthetic method and the nature of the substituents on the starting materials play a crucial role in determining the final position of the fluorine atom and other functional groups on the quinoline core.

In syntheses starting from fluorinated anilines or isatins, the position of the fluorine atom is predetermined by the starting material. For instance, using 3-fluoroaniline in a Skraup-type reaction will lead to the formation of either a 5-fluoro- or a 7-fluoroquinoline, and the ratio of these isomers can be influenced by the reaction conditions and the other reactant. researchgate.net Similarly, the use of 5-fluoroisatin in a Pfitzinger reaction will direct the fluorine to the 5-position of the resulting quinoline-4-carboxylic acid. researchgate.net

When employing nucleophilic displacement strategies, the regioselectivity is dictated by the position of the leaving group on the quinoline ring. For example, to synthesize a 5-fluoroquinoline, a precursor with a leaving group at the 5-position is required.

Recent research has explored methods to achieve high regioselectivity. For instance, acid-promoted rearrangement of arylmethyl azides has been used for the regioselective synthesis of 3-bromo-5-fluoro-4-phenylquinoline. acs.org The reaction of m-fluorophenylmethyl azide (B81097) can yield both 3-bromo-7-fluoro-4-phenylquinoline and 3-bromo-5-fluoro-4-phenylquinoline, with the product distribution influenced by the electronic effects of the fluorine substituent. acs.org

Methodological Development for Industrial-Scale Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues presents several challenges, including cost-effectiveness, safety, and environmental impact. Methodological developments for large-scale synthesis often focus on optimizing reaction conditions, using cheaper and safer reagents, and simplifying purification procedures.

One approach is the use of one-pot reactions, which combine multiple synthetic steps into a single process, thereby reducing waste and improving efficiency. evitachem.com Microwave-assisted synthesis has also emerged as a valuable tool for accelerating reaction rates and improving yields, which can be beneficial for industrial applications. evitachem.comevitachem.com

The development of green synthetic routes is another important consideration for industrial-scale production. This includes the use of water as a solvent and employing energy-efficient methods like microwave irradiation. For instance, a microwave-assisted synthesis of a fluorinated quinoline derivative was developed using water as the solvent, significantly reducing the reaction time and improving the product's purity.

Mechanistic Investigations of 5 Fluoro 2 Phenylquinoline Reactivity and Transformations

Chemical Reactions of the Quinoline (B57606) Core and Peripheral Substituents

The chemical behavior of 5-Fluoro-2-phenylquinoline is characterized by reactions involving both the quinoline nucleus and its substituents. These reactions are fundamental to the synthesis of more complex and functionally diverse molecules.

The quinoline ring of this compound is susceptible to substitution reactions, allowing for the introduction of various functional groups. The fluorine atom, in particular, can be displaced by nucleophiles under appropriate conditions. evitachem.comsmolecule.com For instance, nucleophilic substitution can occur where the fluorine atom is replaced by amines or thiols. evitachem.comsmolecule.com This reactivity is a key feature in the functionalization of the quinoline scaffold.

Furthermore, other halogenated derivatives of 2-phenylquinoline (B181262), such as 4-chloro-7-fluoro-2-phenylquinoline (B11859752) and 4-chloro-6,8-difluoro-2-phenylquinoline, also undergo nucleophilic substitution where the chlorine atom is replaced by nucleophiles like amines or thiols. evitachem.comevitachem.com The phenyl group attached to the quinoline core can also participate in electrophilic aromatic substitution reactions, enabling the introduction of additional substituents. evitachem.com

A study on the nucleophilic aromatic substitution of pentafluorophenyl-substituted quinoline demonstrated the substitution of the para-fluorine atom by a phenol-functionalized perylene (B46583) diimide (PDI) molecule. mdpi.com This highlights the potential for targeted substitutions on fluorinated aromatic rings within the quinoline framework.

Table 1: Substitution Reactions of Halogenated 2-Phenylquinolines
CompoundReaction TypeReagentsProductsReference
This compoundNucleophilic SubstitutionAmines, ThiolsAmino- or Thio-substituted 2-phenylquinolines evitachem.comsmolecule.com
4-Chloro-7-fluoro-2-phenylquinolineNucleophilic SubstitutionAmines, ThiolsAmino- or Thio-substituted 7-fluoro-2-phenylquinolines evitachem.com
4-Chloro-6,8-difluoro-2-phenylquinolineNucleophilic SubstitutionAmines, ThiolsAmino- or Thio-substituted 6,8-difluoro-2-phenylquinolines evitachem.com
6-vinylphenyl-(2-perfluorophenyl)-4-phenyl quinolineNucleophilic Aromatic SubstitutionPhenol-functionalized Perylene DiimidePDI-substituted quinoline polymers mdpi.com

Condensation reactions are pivotal in the synthesis of complex structures derived from the this compound scaffold. smolecule.com These reactions often involve the reaction of the quinoline derivative with aldehydes or ketones to build larger molecular frameworks. The Friedländer synthesis, a classic method for quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. semanticscholar.orgrsc.org A domino nitro reduction-Friedländer heterocyclization has been utilized to prepare quinolines from o-nitrobenzaldehydes and active methylene (B1212753) compounds. semanticscholar.org For example, the reaction of 5-fluoro-2-nitrobenzaldehyde (B184836) with various ketones in the presence of iron powder and acetic acid yields the corresponding 6-fluoroquinoline (B108479) derivatives. mdpi.com

Another important condensation method is the Doebner-von Miller reaction, which involves the reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of an acid catalyst. rsc.org Furthermore, quinoline-4-carboxaldehyde can undergo condensation with various anilines to form Schiff bases. rsc.org

Table 2: Condensation Reactions for Quinoline Synthesis
Reaction NameStarting MaterialsKey FeaturesReference
Friedländer Synthesis2-Aminoaryl aldehyde/ketone and an active methylene compoundForms the quinoline ring system. semanticscholar.orgrsc.org semanticscholar.orgrsc.org
Domino Nitro Reduction-Friedländer Heterocyclizationo-Nitrobenzaldehyde and an active methylene compoundOne-pot synthesis involving reduction of the nitro group followed by cyclization. semanticscholar.org semanticscholar.orgmdpi.com
Doebner-von Miller Reactionα,β-Unsaturated carbonyl compound and an anilineAcid-catalyzed reaction to form quinolines. rsc.org rsc.org
Schiff Base FormationQuinoline-4-carboxaldehyde and anilinesCondensation to form imines. rsc.org rsc.org

The quinoline moiety in this compound can undergo both oxidation and reduction reactions. Oxidation can lead to the formation of quinoline N-oxides. evitachem.com Reduction of the quinoline ring can yield dihydroquinoline or tetrahydroquinoline derivatives. evitachem.comevitachem.com For instance, the electrocatalytic hydrogenation of quinolines using a fluorine-modified cobalt catalyst has been shown to produce 1,2,3,4-tetrahydroquinolines with high selectivity. nih.gov The hydrogenation of 6-fluoro-2-methylquinoline (B24327) using a chiral ruthenium catalyst can produce (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a key intermediate for the antibacterial agent flumequine. pku.edu.cn

A study on iridium(III) complexes showed their ability to catalyze the oxidation of NADH to NAD+, a process that can induce reactive oxygen species. acs.org While this study did not specifically use this compound as a ligand, it demonstrates the potential for the quinoline scaffold to participate in redox catalysis.

Table 3: Oxidation and Reduction of the Quinoline Moiety
Reaction TypeReagents/CatalystsProductsReference
Oxidation-Quinoline N-oxides evitachem.com
ReductionReducing agents (e.g., LiAlH4, NaBH4)Dihydroquinoline derivatives evitachem.comevitachem.com
Electrocatalytic HydrogenationFluorine-modified Cobalt Catalyst, H2O1,2,3,4-Tetrahydroquinolines nih.gov
Asymmetric HydrogenationChiral Ruthenium Catalyst, H21,2,3,4-Tetrahydroquinolines pku.edu.cn

Influence of the Fluoro Substituent on Reaction Pathways

The fluorine atom at the 5-position of the 2-phenylquinoline ring significantly influences the molecule's reactivity and the pathways of its chemical transformations.

The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, a process known as aminodefluorination when an amine is the nucleophile. The position of the fluorine substituent on the quinoline ring directs the outcome of these reactions. mdpi.com In the context of perfluorinated phenyl quinolines, the para-fluorine atom is susceptible to nucleophilic attack. mdpi.com This regioselectivity is a crucial aspect of designing synthetic routes that leverage the reactivity of the C-F bond.

The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect), which can significantly impact reaction rates and selectivity. alfa-chemistry.com This effect reduces the electron density of the quinoline ring, which can influence its susceptibility to both electrophilic and nucleophilic attack. alfa-chemistry.com

In electrophilic substitutions, the electron-withdrawing nature of fluorine generally deactivates the aromatic system, potentially slowing down the reaction rate. clockss.org However, the position of the fluorine atom can also direct the regioselectivity of the substitution. clockss.org In nucleophilic aromatic substitutions, the electron-withdrawing effect of fluorine can activate the ring towards attack, particularly at positions ortho and para to the fluorine atom.

The fluorine substituent also impacts the electronic properties of the molecule, which can be observed in catalytic processes. For instance, in the electrocatalytic hydrogenation of quinolines, the presence of fluorine on the catalyst surface was found to enhance the adsorption of the quinoline molecule, facilitating electron transfer. nih.gov Furthermore, the introduction of fluorine substituents into iridium(III) anticancer complexes was shown to enhance their catalytic activity in the oxidation of NADH. acs.org

Reaction Mechanism Elucidation through Advanced Methodologies

The elucidation of reaction mechanisms involving this compound relies on a suite of advanced analytical techniques. These methodologies allow for the detailed study of reaction pathways, the identification of transient species, and a deeper understanding of the factors governing reactivity and selectivity.

The identification of transient intermediates is fundamental to piecing together a reaction mechanism. For quinoline derivatives, techniques such as mass spectrometry and nuclear magnetic resonance (NMR) are invaluable. While direct studies on this compound are specific, mechanistic insights are often drawn from analogous systems. For instance, in the manganese-catalyzed synthesis of quinolines, electrospray ionization mass spectrometry (ESI-MS) has been successfully used to detect key imine intermediates, providing direct evidence for the proposed condensation step. ntu.edu.sg

Isotope labeling is a powerful tool for tracing the path of atoms through a reaction. This involves replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C or ¹⁴C) and then determining the position of the isotope in the product. chinesechemsoc.orguchicago.edu

Fluorine-18 (B77423) Labeling: A significant application of isotope labeling for this class of compounds is in the synthesis of radiotracers for Positron Emission Tomography (PET). researchgate.net The positron-emitting isotope fluorine-18 (¹⁸F, half-life ~110 minutes) can be incorporated into the quinoline scaffold. Studies on related compounds have demonstrated that 5-[¹⁸F]Fluoroquinolines can be synthesized via nucleophilic aromatic substitution. This typically involves reacting a precursor, such as a bromo- or chloro-substituted quinoline, with a K[¹⁸F]F-Kryptofix 222 complex in a solvent like DMSO. researchgate.net This method allows for the late-stage introduction of the radioisotope, which is crucial given its short half-life. uchicago.eduresearchgate.net

Deuterium (B1214612) Labeling: Deuterium (²H or D) labeling is frequently employed to probe reaction mechanisms. chinesechemsoc.org For example, in studies on the hydrogenation of related heterocyclic systems, deuterium gas (D₂) or deuterated solvents can be used. chinesechemsoc.org The position and extent of deuterium incorporation in the product, analyzed by NMR or mass spectrometry, can reveal crucial details about steps like hydride addition and H/D exchange processes. chinesechemsoc.orgnih.gov In iridium-catalyzed asymmetric hydrogenations, deuterium-labeling experiments have been instrumental in distinguishing between direct olefin hydrogenation and a pathway involving tautomerization to an iminium intermediate followed by hydrogenation. chinesechemsoc.org

IsotopeApplicationTypical Precursor for this compound SystemKey Findings from Analogous SystemsReference
Fluorine-18 (¹⁸F)PET Imaging Radiotracer Synthesis5-Bromo-2-phenylquinoline or 5-Chloro-2-phenylquinolineSuccessful synthesis via nucleophilic aromatic substitution using K[¹⁸F]F-K(222). researchgate.net
Deuterium (²H/D)Mechanistic Elucidation of Hydrogenation/ReductionThis compoundReveals pathways such as iminium intermediate formation and H/D exchange with solvents or catalysts. chinesechemsoc.orgnih.gov

Real-time monitoring of chemical reactions provides kinetic data and helps identify the buildup and decay of intermediates.

UV-Visible Spectroscopy: UV-visible spectroscopy can be used to monitor reactions that involve a change in chromophores. In the study of manganese-catalyzed quinoline synthesis, the formation of manganese-oxo intermediates upon exposure to light and oxygen was monitored over time using UV-vis spectroscopy, showing distinct changes in the absorption spectra. ntu.edu.sg This technique is particularly useful for studying photocatalyzed or colored catalytic systems.

NMR Spectroscopy: NMR spectroscopy is one of the most powerful tools for monitoring reaction progress and characterizing structures in solution. ¹H, ¹³C, and ¹⁹F NMR can provide detailed information about the disappearance of starting materials and the appearance of products and intermediates. For this compound, ¹⁹F NMR is especially useful due to the sensitivity of the fluorine nucleus's chemical shift to its electronic environment, allowing for precise tracking of transformations at or near the fluorine-substituted position. acs.org

Infrared (IR) Spectroscopy: In some cases, IR spectroscopy can be used to follow a reaction. For example, matrix isolation IR spectroscopy has been used to study the highly reactive intermediates, such as nitrile ylides, generated during the photolysis of azidoquinolines. beilstein-journals.org

Spectroscopic MethodType of Information ObtainedApplicability to this compound ReactionsReference
UV-Visible SpectroscopyKinetics, monitoring of colored species/intermediates.Useful for tracking reactions involving colored catalysts or intermediates with distinct chromophores. ntu.edu.sg
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)Structural characterization, reaction kinetics, quantification of components.¹⁹F NMR is highly sensitive to changes in the electronic environment around the fluorine atom. acs.org
Mass Spectrometry (e.g., ESI-MS)Detection and identification of reaction intermediates and products.Can be used to detect transient species in the reaction mixture, confirming proposed mechanistic pathways. ntu.edu.sg
IR SpectroscopyIdentification of functional groups, characterization of transient species.Effective for identifying specific intermediates under special conditions like matrix isolation. beilstein-journals.org

Functionalization Strategies of this compound

The synthetic modification of the this compound core is crucial for developing new materials and therapeutic agents. Functionalization can target the fluorine-bearing ring, the phenyl substituent, or other positions on the quinoline scaffold.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores. nih.gov For quinolines, transition-metal-catalyzed reactions can achieve regioselective functionalization at positions that are otherwise difficult to access. nih.gov While the C2 position is often readily functionalized due to the directing effect of the nitrogen atom, recent advances have enabled reactions at more distal positions, including those on the benzo-ring of the quinoline system. nih.gov

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the C5 position can potentially be displaced by strong nucleophiles, although this is generally less facile than for fluorine atoms at positions activated by the ring nitrogen (e.g., C4). The viability of such reactions depends heavily on the reaction conditions and the nature of the nucleophile. researchgate.net

Electrophilic Aromatic Substitution: The phenyl group at the C2 position and the benzo-ring of the quinoline scaffold can undergo electrophilic substitution reactions, such as nitration or halogenation. The regioselectivity of these reactions will be influenced by the directing effects of the existing substituents.

Metal-Directed Functionalization: The presence of the fluorine atom can influence the regioselectivity of metalation reactions. In a study of related fluoro-2-phenylquinoline-4-carboxamides, the fluorine atom was shown to direct lithiation to an adjacent position, enabling subsequent functionalization, such as iodination. acs.org This strategy provides a precise method for introducing new substituents onto the fluorine-bearing ring.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are standard methods for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net To utilize these methods, a halogen (e.g., bromine or iodine) is typically first introduced onto the this compound scaffold, which can then participate in the coupling reaction.

Advanced Spectroscopic and Structural Elucidation Techniques in 5 Fluoro 2 Phenylquinoline Research

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nist.gov It is routinely used to confirm the identity of synthesized 5-fluoro-2-phenylquinoline.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to four or more decimal places. innovareacademics.inbioanalysis-zone.com This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing it from other formulas with the same nominal mass. bioanalysis-zone.com

For this compound (C₁₅H₁₀FN), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. HRMS analysis would involve comparing the experimentally measured m/z value to this calculated value. A close match (typically within 5 ppm) provides strong evidence for the elemental composition. For instance, in the characterization of a related 2-phenylquinoline (B181262) derivative, HRMS was used to confirm its identity by matching the found mass (422.0403) with the calculated mass (422.0400). rsc.org This level of accuracy is essential for confirming the successful synthesis of the target compound. mdpi.com

Table 2: Theoretical HRMS Data for this compound

Compound Molecular Formula Ion Calculated Exact Mass (m/z)
This compound C₁₅H₁₀FN [M+H]⁺ 224.0870

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.govetamu.edu It is extensively used to analyze the purity of the synthesized this compound and to monitor the progress of a reaction by identifying the components of the reaction mixture. rsc.orghidenanalytical.com

In a typical analysis, the reaction mixture is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase. etamu.edu Each separated component then enters the mass spectrometer, which generates a mass spectrum—a unique fragmentation pattern that acts as a molecular fingerprint. By comparing the retention time and the mass spectrum of a peak in the chromatogram to a known standard or library data, one can identify the product, unreacted starting materials, and any byproducts. ikm.org.mynih.gov For example, in the synthesis of 2-hydroxy-3-phenylquinoline derivatives, GC-MS was used to confirm the product with a detected m/z value corresponding to the [M+1] ion. ikm.org.my This makes GC-MS an invaluable tool for optimizing reaction conditions and ensuring the purity of the final product.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for the purification and identification of synthetic products like this compound. This method couples the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, providing information on both the molecular weight and purity of a sample.

In the analysis of quinoline (B57606) derivatives, LC-MS is routinely used to confirm the successful synthesis and to isolate the target compound from reaction mixtures. For instance, in the development of methods for quantifying related compounds like 5-Fluorouracil (5-FU) in biological matrices, LC-MS/MS (tandem mass spectrometry) is employed for its high sensitivity and specificity. nih.govnih.gov Such methods often utilize an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For this compound, with a molecular weight of 223.24 g/mol , one would expect to observe a prominent ion at m/z 224.08 [M+H]⁺ in the positive ion mode mass spectrum.

The chromatographic component separates the analyte from impurities based on polarity. A typical setup might involve a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov This ensures that compounds are eluted based on their hydrophobicity, allowing for the separation of this compound from starting materials, byproducts, and other impurities. High-throughput screening and purification of compound libraries containing diverse quinoline scaffolds heavily rely on the efficiency and accuracy of LC-MS. rsc.org

X-ray Crystallography for Definitive Three-Dimensional Structural Validation

Studies on closely related fluorinated quinolines, such as 5,7,8-trifluoro-2-phenylquinoline, reveal key structural features that are applicable to this compound. researchgate.net These analyses show that the quinoline ring system is essentially planar, and the phenyl group at the 2-position is twisted relative to this plane. The crystal packing is governed by a variety of intermolecular interactions, including π-π stacking between the aromatic rings of adjacent molecules. researchgate.netresearchgate.net

The presence of the fluorine atom introduces the possibility of specific intermolecular contacts, such as C–F···H and F···F interactions, which can significantly influence the crystal lattice architecture. researchgate.net By measuring the angles and intensities of diffracted X-rays, crystallographers can generate an electron density map of the crystal, from which the atomic positions are determined. researchgate.net While specific crystal data for this compound is not publicly available, analysis of its polyfluorinated analogue, 5,7,8-trifluoro-2-phenylquinoline, provides representative parameters. researchgate.net

Table 1: Representative Crystallographic Data for a Related Phenylquinoline Compound (Data based on 5,7,8-trifluoro-2-phenylquinoline)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.019
b (Å)10.589
c (Å)11.026
β (°)100.34
Volume (ų)1150.9

Infrared (IR) Spectroscopy for Functional Group Identification in Mechanistic Contexts

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a unique fingerprint, confirming the presence of key structural motifs.

The analysis of related fluorinated quinoline and phenylquinoline derivatives allows for the confident assignment of characteristic absorption bands. scirp.orgle.ac.uk The key vibrations expected in the IR spectrum of this compound include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N Stretching: These vibrations from the quinoline and phenyl rings appear in the 1600-1450 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band, typically in the 1250-1000 cm⁻¹ range. For example, studies of other 6-fluoro-quinoline derivatives show a C-F stretch around 1250 cm⁻¹. scirp.org

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings are found in the 900-700 cm⁻¹ region and are diagnostic of the substitution pattern.

These spectral features are crucial in monitoring reaction progress, where the appearance or disappearance of specific bands (e.g., a carbonyl stretch from a starting material) can indicate the formation of the desired quinoline product. uq.edu.au

Table 2: Expected Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aromatic C=C and C=N Stretch1620-1450Strong-Medium
C-F Stretch1250-1200Strong
Aromatic C-H Bending (out-of-plane)900-700Strong-Medium

Electronic Absorption Spectroscopy for Electronic Properties

Electronic absorption spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, provides insight into the electronic transitions within a molecule. msu.edu For aromatic systems like this compound, the spectrum is characterized by absorptions corresponding to π → π* and n → π* transitions.

The UV-Vis spectrum of 2-phenylquinoline derivatives typically shows intense absorption bands in the UV region. rsc.orgresearchgate.net These bands are associated with π → π* transitions within the conjugated quinoline and phenyl ring systems. The introduction of a fluorine atom, an electron-withdrawing group, can induce shifts in the absorption maxima (λ_max). This effect, known as a hypsochromic (blue) or bathochromic (red) shift, depends on the position of the substituent and its interaction with the molecular orbitals.

Studies on related systems, such as platinum complexes with phenylquinoline ligands, show that the electronic properties are dominated by π-π* transitions associated with the phenylquinoline unit. researchgate.net Furthermore, the electronic absorption spectra are crucial for understanding the photophysical properties of these molecules, which is relevant for their application in materials science, for example, in organic light-emitting diodes (OLEDs). rsc.org The analysis of UV-Vis spectra, often complemented by computational methods like Time-Dependent Density Functional Theory (TD-DFT), helps in assigning electronic transitions and understanding the nature of the excited states. bohrium.com

Electrochemical Methods for Characterization of Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox behavior of molecules, determining their oxidation and reduction potentials. These properties are critical for applications in electronics, catalysis, and sensor technology.

For phenylquinoline derivatives, the quinoline moiety is typically the site of electrochemical reduction. utexas.eduacs.org Studies on donor-acceptor molecules incorporating phenylquinoline as the acceptor have shown that it undergoes reversible or quasi-reversible reduction events. utexas.eduacs.org In the cyclic voltammogram of a 2-phenylquinoline (2-PQ) derivative, one would expect to see one or more reduction waves in the negative potential region, corresponding to the acceptance of electrons into the lowest unoccupied molecular orbital (LUMO) of the quinoline ring system. acs.org

The fluorine atom at the 5-position, being strongly electronegative, is expected to influence the reduction potential of the quinoline ring. By withdrawing electron density, it stabilizes the LUMO, which should make the compound easier to reduce (i.e., the reduction potential will shift to a less negative value) compared to the unsubstituted 2-phenylquinoline. The oxidation potential, likely associated with the removal of an electron from the highest occupied molecular orbital (HOMO), would correspondingly become more positive. These electrochemical parameters are vital for designing molecules with specific electronic functionalities, such as for use as electron-acceptor materials in organic electronics. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Studies on 5 Fluoro 2 Phenylquinoline

Molecular Modeling for Structure-Activity Relationship (SAR) Insights

Molecular modeling is a cornerstone in modern drug discovery, enabling the rational design of new compounds by exploring their Structure-Activity Relationships (SAR). For quinoline (B57606) derivatives, SAR studies are essential for optimizing their biological activities, which can range from antimicrobial to anticancer effects. researchgate.net

The phenyl group at the C-2 position introduces steric bulk and potential for π-π stacking interactions with aromatic residues in a receptor's active site. The relative orientation of this phenyl ring to the quinoline scaffold is a critical conformational parameter that can dictate the molecule's ability to fit within a binding pocket. nih.gov Computational models can predict the preferred conformations and the energy barriers for rotation, providing a dynamic picture of how the molecule might interact with a target. By comparing the computed properties of 5-Fluoro-2-phenylquinoline with a library of known active and inactive analogues, researchers can build robust SAR models to guide the synthesis of more potent and selective derivatives. otavachemicals.com

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and reactivity of molecules. nih.gov DFT calculations are invaluable for predicting reaction mechanisms, understanding regioselectivity, and determining various molecular properties of quinoline derivatives. tandfonline.commdpi.com By modeling the molecule at the electronic level, DFT provides a detailed understanding of its chemical behavior.

For this compound, DFT calculations can be employed to optimize its three-dimensional geometry, calculate its vibrational frequencies for comparison with experimental IR spectra, and determine its electronic properties. acs.org These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G, which has proven effective for similar heterocyclic systems. nih.govniscpr.res.in The results from these calculations, including orbital energies and charge distributions, are fundamental to the analyses described in the following subsections.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity. sapub.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. niscpr.res.in A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

In this compound, the HOMO is expected to be distributed primarily over the electron-rich phenyl and quinoline rings, while the LUMO would also be located across the π-conjugated system. DFT calculations can precisely map the distribution and energy levels of these orbitals. mdpi.com Analysis of related fluorinated quinoline derivatives suggests that the HOMO-LUMO gap can provide insights into charge transfer possibilities within the molecule. researchgate.net This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding electronic transitions, such as those observed in UV-Vis spectroscopy. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Properties for this compound

PropertyPredicted ValueSignificance
HOMO Energy ~ -6.5 eVIndicates electron-donating capability.
LUMO Energy ~ -1.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (η) ~ 4.7 eVSuggests high molecular stability and moderate reactivity.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrophilic and nucleophilic sites of a molecule. uni-muenchen.de An MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to indicate charge distribution. readthedocs.io Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netnih.gov Green areas represent neutral potential.

For this compound, the MEP map would reveal distinct regions of differing potential. The nitrogen atom in the quinoline ring and the highly electronegative fluorine atom are expected to be sites of significant negative electrostatic potential, making them likely centers for hydrogen bonding or interactions with electrophiles. researchgate.net Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential. This visual representation of charge distribution is invaluable for predicting non-covalent interactions, understanding molecular recognition, and anticipating the molecule's reactivity patterns. acs.orgnih.gov

Mulliken charge analysis is a method for estimating the partial atomic charges within a molecule based on the distribution of electrons in the atomic orbitals. openmx-square.orgstackexchange.com Although dependent on the basis set used, it provides a useful qualitative understanding of the electronic structure and helps identify chemically active sites. niscpr.res.in By calculating the charge on each atom, one can pinpoint which atoms are electron-deficient (positive charge) and which are electron-rich (negative charge).

In this compound, the nitrogen and fluorine atoms are predicted to carry significant negative charges due to their high electronegativity. The carbon atom bonded to the fluorine (C-5) and the nitrogen (C-2) would, in turn, become more electropositive. The resulting charge distribution influences the molecule's dipole moment and its interaction with other polar molecules or ions. niscpr.res.in This analysis complements MEP mapping by providing quantitative charge values for each atom, which can be used to rationalize observed reaction selectivities. acs.org

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in this compound

AtomPredicted Mulliken Charge (a.u.)Chemical Implication
N1 (Quinoline) -0.65Nucleophilic center, potential hydrogen bond acceptor.
C2 (Quinoline) +0.20Electrophilic site, adjacent to N.
C5 (Quinoline) +0.15Electrophilic site due to attached F atom.
F (on C5) -0.35Strong electronegative center, influences local reactivity.
Phenyl C atoms -0.10 to +0.05Generally less polarized than the quinoline core.
H atoms +0.10 to +0.20Electrophilic sites.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.org The Hirshfeld surface is generated around a molecule, and the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) are calculated. These values are used to generate a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts. nih.gov

For this compound, a Hirshfeld analysis would likely reveal a high percentage of H···H contacts, which are common in organic crystals. nih.gov Due to the presence of aromatic rings, C···H/H···C contacts, indicative of C-H···π interactions, would also be significant. The fluorine atom would contribute to F···H/H···F contacts, representing weak hydrogen bonds that can play a crucial role in crystal packing. The analysis can also identify less common but important interactions like N···H contacts. Understanding these interactions is key to predicting crystal morphology and polymorphism.

Table 3: Predicted Hirshfeld Surface Intermolecular Contact Contributions for this compound

Intermolecular Contact TypePredicted Contribution (%)Description
H···H ~40%van der Waals forces between hydrogen atoms.
C···H / H···C ~30%C-H···π interactions involving the aromatic rings.
F···H / H···F ~12%Weak hydrogen bonds involving the fluorine atom.
N···H / H···N ~8%Weak interactions involving the quinoline nitrogen.
C···C ~5%π-π stacking interactions between aromatic rings.
Other ~5%Miscellaneous minor contacts.

Conformational Analysis and Stereochemical Predictions

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational variable is the rotation of the phenyl group at the C-2 position relative to the quinoline ring system. mdpi.com

Table 4: Predicted Conformational Properties of this compound

ParameterPredicted ValueSignificance
Quinoline-Phenyl Dihedral Angle 45-55°A non-planar, twisted conformation is energetically favored. mdpi.com
Rotational Energy Barrier Low to ModerateAllows for conformational flexibility at room temperature.
Chirality AchiralThe molecule does not have enantiomers.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. plos.org This simulation provides insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

For the broader class of fluoroquinoline derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating mechanisms of action. For instance, studies on related quinoline compounds have explored their potential as antibacterial agents by simulating their interaction with DNA gyrase, an essential bacterial enzyme. nih.gov

In one study, various 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives were docked into the active sites of DNA gyrase A and B to evaluate their binding modes. nih.gov The compound 6-fluoro-2-(3-phenoxyphenyl)-4-phenylquinoline (4c) was identified as a prominent DNA gyrase inhibitor. nih.gov Such studies help to correlate the structural features of a molecule with its biological activity and guide the design of more potent derivatives. nih.govresearchgate.net

Similarly, docking studies have been performed on other quinoline derivatives against various protein targets, including those relevant to cancer and viral diseases. researchgate.netosti.gov For example, derivatives of 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid were docked against the ATPase domain of human topoisomerase IIα (hTopoIIα) to investigate their potential as anticancer agents. researchgate.net These computational experiments provide a rational basis for a compound's observed biological activity and its potential as a therapeutic lead. researchgate.net

Table 1: Example of Molecular Docking on a Related Fluoroquinoline Derivative (Note: This data is for a related compound, not this compound)

CompoundTarget ProteinFindingReference
6-fluoro-2-(3-phenoxyphenyl)-4-phenylquinolineS. aureus DNA gyrase AShowed prominent inhibition with an IC50 of 0.389 μg/mL. nih.gov
7-Fluoro-2-phenylquinoline-4-carboxylic acid derivativesHuman topoisomerase II alpha (hTopoIIα)Investigated for potential as novel anticancer agents.

Theoretical Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of computational drug design. These predictions help to assess the "drug-likeness" of a compound, identifying potential liabilities such as poor absorption or rapid metabolism early in the discovery process. researchgate.netnih.gov

In silico ADME predictions typically evaluate a range of physicochemical and pharmacokinetic parameters. These often include:

Lipinski's Rule of Five: A guideline to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. The rule describes molecular properties important for a drug's pharmacokinetics, including absorption, distribution, metabolism, and excretion. rjptonline.org

Topological Polar Surface Area (TPSA): A descriptor that correlates well with passive molecular transport through membranes and, therefore, allows for the prediction of oral absorption.

Aqueous Solubility (log S): This parameter affects the absorption and distribution of a compound. rjptonline.org

Cytochrome P450 (CYP) Inhibition: Predicting whether a compound will inhibit major CYP enzymes (e.g., CYP2D6, CYP3A4) is crucial for assessing the potential for drug-drug interactions. rjptonline.org

Toxicity Risks: Computational tools can also predict potential toxicity, such as carcinogenicity or hepatotoxicity, based on the presence of certain structural alerts (toxicophores). chemrxiv.orgnih.gov

For various quinoline analogs, ADMET studies have been conducted to ensure their druggability. For example, a study on 4-methylamino-2-phenylquinoline analogs found them to be non-toxic and to obey Lipinski's rule of five, indicating good drug-likeness. researchgate.net Similarly, the pharmacokinetic and ADMET properties of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives were predicted to ensure their potential as viable drug candidates. nih.gov

Table 2: General ADME Parameters Predicted for Drug Candidates (Note: These are general parameters and not specific values for this compound)

ParameterDescriptionImportance
Molecular WeightThe mass of one molecule of the substance.Affects diffusion and transport across membranes.
LogPThe logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity.Influences solubility, absorption, and membrane permeability.
Hydrogen Bond Donors/AcceptorsThe number of hydrogen bond donors and acceptors in the molecule.Affects solubility and binding to biological targets.
Aqueous Solubility (Log S)The logarithm of the molar solubility in water.Crucial for absorption and formulation. rjptonline.org
Blood-Brain Barrier (BBB) PermeabilityPrediction of whether the compound can cross the BBB.Important for CNS-targeting drugs and for avoiding CNS side effects.
CYP450 InhibitionPrediction of the inhibition of key metabolic enzymes. rjptonline.orgIndicates potential for drug-drug interactions. rjptonline.org

While direct computational data for this compound is lacking in the reviewed literature, the established methodologies applied to its analogs provide a clear framework for how its potential ligand-target interactions and ADME profile would be assessed. Such theoretical studies are an indispensable first step in evaluating the pharmaceutical potential of novel chemical entities.

Biological Activity and Structure Activity Relationship Sar Studies of 5 Fluoro 2 Phenylquinoline Derivatives

Anticancer Activities and Associated Mechanisms

Derivatives of 5-Fluoro-2-phenylquinoline have been investigated for their potential as anticancer agents, with research focusing on several key cellular mechanisms.

Topoisomerase II Alpha (hTopoIIα) Inhibition and Apoptosis Induction

While direct studies on this compound derivatives' inhibition of topoisomerase II alpha (hTopoIIα) are limited, broader research into fluoroquinolones provides insights into this potential mechanism. Some fluoroquinolone antibiotics, when exposed to ultraviolet radiation (UV), have been shown to inhibit human topoisomerase II alpha. This inhibition is proposed as a possible mechanism for their photochemical genotoxicity tandfonline.comnih.govnih.gov. For instance, the fluoroquinolone Bay y3118 demonstrated a significant inhibitory effect on topoisomerase II alpha in the presence of UVA irradiation, an effect that was not observed in the absence of irradiation tandfonline.comnih.govnih.gov. This suggests that photoactivation may induce an affinity of these compounds for the DNA:topoisomerase complex, leading to irreversible enzyme inhibition, similar to the action of the known topoisomerase poison, etoposide tandfonline.comnih.govnih.gov. It is important to note that not all photochemically genotoxic fluoroquinolones exhibit this inhibitory activity, indicating a dependency on the specific chemical structure tandfonline.comnih.govnih.gov.

The induction of apoptosis, or programmed cell death, is a crucial mechanism for many anticancer agents. Research on structurally related 2-phenylquinoline-4-carboxylic acid derivatives has shown that these compounds can promote apoptosis in cancer cells. For example, the HDAC3 selective inhibitor D28 was found to contribute to its anticancer effects through the induction of apoptosis in K562 cells nih.govmdpi.com.

Cell Cycle Arrest Mechanisms

The disruption of the normal cell cycle is another key strategy in cancer therapy. Studies on 2-phenylquinoline-4-carboxylic acid derivatives have demonstrated their ability to induce cell cycle arrest. The compound D28, for instance, was shown to cause G2/M phase cell cycle arrest in K562 leukemia cells, which is a significant contributor to its anticancer activity nih.govmdpi.com. This indicates that derivatives of the 2-phenylquinoline (B181262) scaffold can interfere with the cell division process in cancerous cells.

Tubulin Polymerization Inhibition and Antimitotic Effects

Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division, making them an attractive target for anticancer drugs. Certain quinoline (B57606) derivatives have been identified as inhibitors of tubulin polymerization. For example, a study on various hybridized quinoline derivatives identified compounds 3b and 3d as potent tubulin polymerization inhibitors, with IC50 values of 13.29 µM and 13.58 µM, respectively researchgate.net. These values are comparable to the well-known tubulin inhibitor colchicine (IC50 of 9.21 µM) researchgate.net. This suggests that the quinoline scaffold can be a basis for developing antimitotic agents that disrupt microtubule dynamics.

Table 1: Tubulin Polymerization Inhibition by Quinoline Derivatives

CompoundIC50 (µM) for Tubulin Polymerization Inhibition
Compound 3b13.29
Compound 3d13.58
Compound 822.21
Compound 1324.73
Colchicine (Reference)9.21

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the regulation of gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. Research into 2-phenylquinoline-4-carboxylic acid derivatives has led to the discovery of potent HDAC inhibitors nih.govmdpi.com. Specifically, compound D28 and its analog D29 have shown significant selectivity for HDAC3 over other HDAC isoforms nih.govmdpi.com. The introduction of a 2-substituted phenylquinoline-4-carboxylic acid group to the "cap" moiety of HDAC inhibitors has been a key design strategy nih.govmdpi.com.

Table 2: HDAC Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

CompoundConcentration (µM)Percentage Inhibitory Rate (PIR)
D11263.49%
D12274.91%
D23266.16%
D24268.00%
D282>95%

Antibacterial Properties and Specificity

The quinoline scaffold is a well-established pharmacophore in antibacterial agents, most notably in the fluoroquinolone class of antibiotics.

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

While specific studies on the antibacterial activity of this compound are scarce, a study involving the synthesis of novel 2-phenyl-quinoline analogs derivatized at position 4, which used 5-fluoro-indol-2,3-dione as a starting material, reported that the final compounds did not show substantial and significant antibacterial activity against a panel of Gram-positive (S. aureus, S. pneumoniae, S. pyogenes) and Gram-negative (E. coli, H. influenzae) bacteria tandfonline.com. This particular study synthesized 2-phenyl 4H-1,2,4-triazole substituted quinolines, and the lack of activity highlights the importance of specific substitutions on the quinoline ring for antibacterial efficacy tandfonline.com.

In contrast, broader research on fluoroquinolones demonstrates that structural modifications can lead to potent broad-spectrum antibacterial agents. The presence of a fluorine atom at the 6-position of the quinoline ring is a key feature of many effective fluoroquinolones nih.govnih.gov. Structure-activity relationship (SAR) studies have shown that substituents at the 1-position (such as a p-fluorophenyl group) and the 7-position (such as a piperazinyl or pyrrolidinyl group) are crucial for potent in vitro and in vivo antibacterial activity nih.gov. These findings underscore the potential for developing effective antibacterial agents based on the this compound scaffold with appropriate structural modifications.

Activity Against Multidrug-Resistant Strains (e.g., MRSA)

Derivatives of the quinoline scaffold have shown notable efficacy against multidrug-resistant (MDR) bacteria, a pressing global health concern. nih.govmdpi.com A significant area of this research has been focused on activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, certain 2-phenyl-quinoline-4-carboxylic acid derivatives have demonstrated potency against MRSA. nih.gov One compound in a studied series, designated as compound 18, was identified as the most effective against an MRSA strain, with zones of inhibition of 5 ± 0.5 mm and 6 ± 0.2 mm at concentrations of 50 and 100 µg/mL, respectively. nih.gov

Other research into quinoline-2-one derivatives also identified compounds with significant antibacterial action against a spectrum of MDR Gram-positive bacteria, including MRSA. nih.gov In one study, compound 6c emerged as the most effective derivative, with Minimum Inhibitory Concentration (MIC) values of 0.75 μg/mL against both MRSA and Vancomycin-Resistant Enterococci (VRE). nih.gov Similarly, tricyclic fluoroquinolones with a Mannich base functional group at the C-8 position have shown strong antibacterial activity against MRSA, with MIC values ranging from 0.5–2 µg/mL. ccspublishing.org.cn Furthermore, certain fluoroquinolone derivatives incorporating a 3-alkoxyimino-4-(cyclopropylanimo)methylpyrrolidine moiety have been found to be potent MRSA inhibitors, with one compound exhibiting MIC values of 2 µg/mL against two different MRSA strains. nih.gov

Compound ClassSpecific CompoundOrganismActivity (MIC)Source
Quinoline-2-one derivative6cMRSA0.75 µg/mL nih.gov
Quinoline-2-one derivative6cVRE0.75 µg/mL nih.gov
Tricyclic fluoroquinoloneMannich base derivatives (2d-h)MRSA0.5–2 µg/mL ccspublishing.org.cn
Fluoroquinolone derivativeCompound 29MRSA 14-4 & 14-52 µg/mL nih.gov

Structure-Activity Relationships for Enhanced Antibacterial Potency

The antibacterial potency of quinoline derivatives is heavily influenced by the nature and position of various substituents on the core structure. nih.govmdpi.com Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for greater efficacy. nih.gov

For arylfluoroquinolones, several structural features are key to their antibacterial power. A fluorine atom at the C-6 position is a common characteristic of these potent agents. nih.gov The substituent at the 1-position also plays a significant role; studies indicate that potency is greatest when this is a p-fluorophenyl or p-hydroxyphenyl group. nih.gov Furthermore, the group at the C-7 position is critical, with substituted amino groups like 1-piperazinyl, 4-methyl-1-piperazinyl, or 3-amino-1-pyrrolidinyl leading to high in vitro activity. nih.gov

In the case of 2-phenyl-quinoline-4-carboxylic acid derivatives, SAR analysis revealed that the length of the ortho amide side chain on the 2-phenyl group significantly affects antibacterial activity. ccspublishing.org.cn Compounds with a longer side chain (three bonds between the basic nitrogen terminus and the carbonyl group) exhibited stronger activity against MRSA than derivatives with a shorter chain. ccspublishing.org.cn The presence of a cyclic amino group on the 2-phenyl ring was also found to increase anti-MRSA activity. ccspublishing.org.cn

Antiviral Activities and Targets

In addition to their antibacterial properties, 2-phenylquinoline derivatives have emerged as promising antiviral agents, particularly against coronaviruses.

Screening of compound libraries has identified the 2-phenylquinoline scaffold as a promising starting point for the development of broad-spectrum anti-coronavirus inhibitors. nih.govresearchgate.netnih.gov Derivatives have demonstrated pronounced antiviral activity against multiple human coronaviruses, including the alpha-coronavirus HCoV-229E and the beta-coronaviruses SARS-CoV-2 and HCoV-OC43. nih.govresearchgate.net

Several of the most promising 2-phenylquinoline compounds showed activity against HCoV-229E and HCoV-OC43 with half-maximal effective concentration (EC50) values in the low micromolar to sub-micromolar range. nih.govresearchgate.net For many of these derivatives, the activity against HCoV-229E and HCoV-OC43 was more potent than their activity against SARS-CoV-2. nih.gov For example, compound 8k was identified as highly potent against HCoV-229E with an EC50 of 0.2 µM. nih.govresearchgate.net

CompoundSARS-CoV-2 (EC50, µM)HCoV-229E (EC50, µM)HCoV-OC43 (EC50, µM)Source
1f13.09.47.7 nih.gov
5a12.82.22.0 nih.gov
5i11.30.71.0 nih.gov
6f8.82.52.2 nih.gov
6g8.82.11.9 nih.gov
7a10.10.71.5 nih.gov
7j11.30.70.9 nih.gov
8k2.60.20.6 nih.gov
9j5.91.81.3 nih.gov

The SARS-CoV-2 non-structural protein 13 (nsp13) is a helicase enzyme essential for viral replication, making it an attractive target for antiviral drug development. nih.govfigshare.com The nsp13 helicase is highly conserved among coronaviruses, suggesting that its inhibitors could have broad, pan-coronavirus activity. nih.gov Research has identified 2-phenylquinoline derivatives as inhibitors of this crucial enzyme. nih.govnih.gov

Specifically, a derivative featuring a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core (compound 6g ) demonstrated potent activity against the SARS-CoV-2 nsp13 helicase. nih.govresearchgate.netnih.gov This finding points to a specific mechanism of action for the antiviral efficacy of this class of compounds and highlights their potential against future coronavirus outbreaks due to the conserved nature of the target enzyme. nih.govnih.gov

The antiviral activity and cytotoxicity of 2-phenylquinoline derivatives can be fine-tuned through specific structural modifications. nih.govacs.org Key structural features that influence antiviral efficacy have been identified through SAR studies. nih.gov

The presence of a p-propoxyphenyl moiety at the C-2 position of the quinoline scaffold is an important feature for imparting anti-SARS-CoV-2 activity. nih.govacs.org Additionally, methoxy groups on the quinoline nucleus, such as the 6,8-dimethoxy pattern in compound 9j and the 5,7-dimethoxy pattern in compounds 6f and 6g , were associated with high selectivity indices. nih.govacs.org The nature of the O-alkyl basic side chain at the C-4 position also plays a crucial role. Among various side chains tested, a piperidine moiety yielded the most potent compounds in SARS-CoV-2 antiviral assays. acs.org Conversely, replacing the ethoxy spacer with an amide linker or substituting the p-propoxyphenyl ring with other groups resulted in a loss of activity. acs.org

Other Reported Bioactivities in Related Quinoline Derivatives

The quinoline moiety is a versatile pharmacophore, and its derivatives have been investigated for a wide range of biological activities beyond antibacterial and antiviral applications. biointerfaceresearch.comresearchgate.netnih.gov This pharmacological diversity has made quinoline an attractive scaffold for drug discovery. biointerfaceresearch.com

Other notable bioactivities reported for quinoline derivatives include:

Antimalarial: Quinoline-based drugs like chloroquine and mefloquine have been cornerstones of malaria treatment for decades. biointerfaceresearch.com

Anticancer: Certain quinoline derivatives have shown potent anticancer activity against various human cancer cell lines. rsc.org

Anti-inflammatory: The quinoline scaffold is present in compounds with anti-inflammatory properties. biointerfaceresearch.comrsc.org

Antifungal: Some synthetic quinoline derivatives have exhibited excellent antifungal activity against agricultural pathogens like Pyricularia oryzae. rsc.org

Anticonvulsant and Antidepressant: The quinoline structure has been incorporated into agents with effects on the central nervous system. biointerfaceresearch.com

Cardiovascular: Derivatives have been developed with antihypertensive, anti-anginal, and anti-arrhythmic properties. biointerfaceresearch.com

Antileishmanial Activity and Structural Considerations

The quinoline scaffold is a significant pharmacophore in the development of antileishmanial agents. Research into 2-substituted quinolines, originating from traditional medicine, has identified this class of molecules as a promising source for compounds with notable antileishmanial activity and low toxicity nih.gov. Natural compounds such as 2-n-propylquinoline and 2-propenylquinoline demonstrated moderate in vitro activity against various Leishmania species nih.gov.

Within this class, 2-phenylquinoline has been identified as a moderately active compound in vitro. nih.gov Furthermore, the introduction of a methoxy group, as seen in 4-methoxy-2-phenylquinoline, also confers activity, indicating that the 2-phenylquinoline core is amenable to modifications that can sustain or enhance its biological profile against Leishmania nih.gov.

Systematic efforts to optimize this scaffold have led to the synthesis and evaluation of extensive libraries of 2-substituted quinoline derivatives against visceral leishmaniasis, caused by Leishmania donovani nih.govnih.gov. These studies aim to improve potency and metabolic stability, leading to the identification of optimized compounds with significant in vivo efficacy. One such optimized derivative, a 2-substituted quinoline hydrochloride salt (compound 26g), exhibited an impressive in vitro IC₅₀ value of 0.2 µM against L. donovani and a high selectivity index of over 180. nih.gov In hamster models of visceral leishmaniasis, this compound achieved a significant reduction in parasite load, demonstrating the therapeutic potential of the 2-substituted quinoline scaffold nih.gov. The activity of these compounds on strains resistant to other quinolines, such as the 8-aminoquinolines, suggests a distinct mechanism of action nih.gov.

Table 1: In Vitro Antileishmanial Activity of Selected 2-Substituted Quinoline Derivatives

Compound Leishmania Species Activity (IC₅₀) Reference
2-Phenylquinoline Various Moderately Active nih.gov
4-Methoxy-2-phenylquinoline Various Active nih.gov
Compound 26g (Optimized 2-substituted quinoline) L. donovani 0.2 µM nih.gov
Miltefosine (Reference Drug) L. donovani 10.5 µM nih.gov

Design Principles from Structure-Activity Relationship (SAR) Analysis

Impact of Fluorine Position and Substitution on Biological Activity

The introduction of a fluorine atom into the quinoline ring is a key strategy in medicinal chemistry to modulate a compound's biological activity. The position of the fluorine substituent is critical and can significantly influence potency and spectrum of activity. Structure-activity relationship (SAR) studies of quinolones have revealed that substitution at positions C-5, C-6, and C-8 can be particularly advantageous pharmacy180.com.

Specifically, the incorporation of a fluorine atom at the C-5 position of the quinoline nucleus has been shown to be beneficial for antibacterial activity pharmacy180.com. The general order of activity for substituents at C-5 is reported as NH₂ > CH₃ > F > H > OH pharmacy180.com. While an amino or methyl group may provide superior potency, the fluorine atom still offers a significant enhancement over an unsubstituted compound.

The beneficial effect of fluorination is often attributed to several factors. Fluorine's high electronegativity can alter the electronic distribution of the aromatic system, influencing how the molecule interacts with its biological target researchgate.net. It can also increase metabolic stability by blocking sites susceptible to oxidative metabolism and enhance membrane permeability, thereby improving pharmacokinetic properties nih.govnih.gov. While much of the extensive SAR data comes from fluoroquinolone antibiotics, where a C-6 fluorine is considered monumental for activity, the principles underscore the transformative impact of fluorine substitution on the quinoline scaffold's biological profile pharmacy180.comasm.org. A fluorine atom at C-8 has also been shown to confer good potency against Gram-negative pathogens pharmacy180.com.

Role of Phenyl Substituent Modifications on Efficacy

The phenyl group at the C-2 position of the quinoline core is a prime site for modification to tune the biological efficacy of the molecule. SAR studies on related heterocyclic compounds demonstrate that the nature and position of substituents on this phenyl ring are critical determinants of activity.

For instance, in a series of 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums, which are structurally related to the 2-phenylquinoline scaffold, electron-withdrawing groups on the phenyl ring were found to significantly enhance antifungal activity nih.gov. In contrast, electron-donating substituents led to a decrease in activity. Halogenation of the phenyl ring, particularly at the ortho and para positions, proved to be a favorable modification nih.gov.

Table 2: Effect of Phenyl Substituents on Anti-promastigote Activity of 2-Aryl-4-(dimethylaminoethylamino)quinazolines

Compound ID Phenyl Ring Substituent (at C-2) Activity vs. L. donovani (IC₅₀ µM) Reference
28 4-Hydroxy 5.5 nih.gov
32 4-Methoxy 6.0 nih.gov
16 4-Fluoro 12.5 nih.gov
20 4-Chloro 10.5 nih.gov
15 Unsubstituted Phenyl 9.0 nih.gov

Data adapted from a study on a related quinazoline scaffold to illustrate principles of phenyl ring modification nih.gov.

Influence of Other Functional Groups on Pharmacological Profiles

Beyond the fluorine at C-5 and substituents on the 2-phenyl ring, the addition of other functional groups at various positions on the quinoline nucleus can profoundly influence the pharmacological profile of the resulting derivatives. The versatility of the quinoline scaffold allows for diverse structural modifications, enabling the generation of compounds with tailored biological activities researchgate.net.

SAR studies on antibacterial quinolones have established several key principles. For example, the C-4 oxo group is generally considered essential for antibacterial activity, and its replacement leads to a loss of function pharmacy180.com. At the C-7 position, the introduction of a piperazine moiety or other aminopyrrolidines is crucial for potent activity in many fluoroquinolone antibiotics pharmacy180.com.

In the context of antileishmanial 2-phenylquinolines, a methoxy group at the C-4 position was found in an active natural compound, suggesting that substitution at this position is well-tolerated and can contribute to activity nih.gov. Furthermore, modifications at the C-8 position have been shown to modulate the activity spectrum of quinolones; for example, a C-8 methoxy group can enhance activity against Gram-positive bacteria pharmacy180.com. These findings indicate that strategic placement of functional groups such as methoxy, amino, and various heterocyclic moieties can be used to optimize the potency, selectivity, and pharmacokinetic properties of this compound derivatives for specific therapeutic applications.

Applications of 5 Fluoro 2 Phenylquinoline in Materials Science

Development of Novel Materials with Tailored Properties

There is no available research data on the use of 5-Fluoro-2-phenylquinoline in the development of new materials.

Integration into Functional Materials Based on Structural Characteristics

There is no available research data detailing how the structural characteristics of this compound influence its integration into functional materials.

A conclusive and scientifically accurate article on this specific topic awaits future research into the synthesis and material properties of this compound.

Emerging Research Frontiers in 5 Fluoro 2 Phenylquinoline Chemistry

Design and Synthesis of Next-Generation Derivatives with Tuned Properties

The development of novel derivatives of 5-fluoro-2-phenylquinoline is a cornerstone of current research, aiming to fine-tune its properties for specific applications. By systematically modifying the core structure, scientists can enhance potency, selectivity, and pharmacokinetic profiles.

A key strategy involves the introduction of various substituents on both the quinoline (B57606) and phenyl rings. For instance, the synthesis of polyfunctional fluoro-quinoline derivatives allows for the rapid construction of a library of compounds with diverse substituents. researchgate.net Methodologies such as Suzuki cross-coupling and nucleophilic aromatic substitution (SNAr) are employed to introduce new functional groups, effectively tuning the electronic and steric properties of the molecule. researchgate.net

One notable synthetic approach for analogous structures involves the lithiation of functionalized fluoroquinolines. The fluorine atom can act as a directing group for metalation, enabling the regioselective introduction of other functional groups, such as iodine. nih.gov This method was successfully used to synthesize fluoroiodo-2-phenylquinoline-4-carboxamides, which were evaluated as ligands for medical imaging. nih.gov This highlights how synthetic design can produce derivatives tailored for specific biological targets.

Ligand-based pharmacophore modeling is another powerful tool in the design of next-generation derivatives. nih.gov By understanding the structural requirements for activity against a specific biological target, such as the Staphylococcus aureus NorA efflux pump, researchers can design molecules with improved inhibitory potential. nih.gov This design-led approach, followed by synthesis, has yielded potent 2-phenylquinoline (B181262) derivatives that can combat antimicrobial resistance. nih.gov

Table 1: Synthetic Strategies for 2-Phenylquinoline Derivatives

Strategy Description Example Application
Directed Metalation Using an existing functional group (e.g., fluorine) to direct the addition of a new group to a specific position. nih.gov Synthesis of fluoroiodo-2-phenylquinoline-4-carboxamides for medical imaging. nih.gov
Cross-Coupling Reactions Palladium-catalyzed reactions like Suzuki coupling to form new carbon-carbon bonds and add complexity. researchgate.net Creation of a library of polysubstituted quinolines for screening. researchgate.net
Pharmacophore Modeling Computational design of molecules based on the known features required for binding to a biological target. nih.gov Development of potent NorA efflux pump inhibitors to combat antibiotic resistance. nih.gov

Synergistic Integration of Synthetic, Spectroscopic, and Computational Methodologies

Modern chemical research relies heavily on the integration of multiple disciplines to gain a comprehensive understanding of molecular systems. For this compound and its analogs, combining synthesis, spectroscopy, and computational modeling provides deeper insights than any single method alone.

Computational studies, particularly Density Functional Theory (DFT), are used to investigate molecular properties, geometries, and reaction mechanisms. nih.govresearchgate.net These theoretical calculations can predict spectroscopic data (like NMR chemical shifts), which can then be compared with experimental results to confirm the structure of newly synthesized compounds. nih.govresearchgate.net For example, DFT and Hartree-Fock (HF) approaches have been used to study the spectroscopic and electronic properties of related fluoroaniline (B8554772) isomers, providing a thorough understanding of the molecule's characteristics. researchgate.net

This synergy is crucial in drug design. After synthesizing a series of derivatives, researchers use spectroscopic techniques (NMR, MS) to confirm their structures. nih.gov Then, computational molecular docking studies can predict how these molecules might interact with a biological target, such as a protein receptor. researchgate.net This integrated approach helps to rationalize the observed biological activity and guides the design of more effective compounds. The combination of these methodologies allows for a cycle of design, synthesis, and evaluation that accelerates the discovery of new lead compounds.

Exploration of Novel Catalytic Systems for Sustainable Production

The synthesis of fluoroquinolines is often hampered by the use of harsh reagents, high temperatures, and environmentally harmful solvents. sruc.ac.ukresearchgate.net Consequently, a major research frontier is the development of novel catalytic systems that enable more sustainable and efficient production, aligning with the principles of green chemistry. sruc.ac.uk

Green chemistry seeks to reduce waste, use less hazardous chemicals, and improve energy efficiency. jddhs.com For fluoroquinolone synthesis, this involves exploring novel, recyclable, and environmentally friendly catalysts and solvents. sruc.ac.ukresearchgate.net Strategies include using water as a solvent, employing microwave irradiation to reduce reaction times and energy consumption, and developing reusable catalysts. Such green catalytic processes can provide quick access to the desired products after a simple work-up, avoiding the use of harmful chemicals.

Recent advances include palladium-catalyzed tandem reactions that can produce quinolines efficiently from various substrates under optimized conditions. smolecule.com Other research has demonstrated novel catalytic dehydrogenative polymerization to create polyquinolines, which could open new avenues for material applications. rsc.org The focus is on creating processes that are not only efficient in terms of yield but also cost-effective and environmentally benign, which is critical for the pharmaceutical industry. sruc.ac.ukjddhs.com

Table 2: Green Chemistry Approaches in Fluoroquinolone Synthesis

Approach Principle Benefit
Microwave Irradiation Using microwave energy to heat reactions rapidly and efficiently. researchgate.net Reduced reaction times, lower energy consumption.
Novel Catalysts Developing recyclable and environmentally benign catalysts. sruc.ac.ukrsc.org Reduced waste, catalyst can be reused over several cycles.
Green Solvents Using water or bio-based solvents instead of hazardous organic solvents. jddhs.com Lower environmental impact and toxicity. jddhs.com

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. jddhs.com | Minimization of waste. jddhs.com |

Advanced Mechanistic Investigations to Uncover New Reactivity Patterns

A fundamental understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential for discovering new reactivity patterns and developing more efficient synthetic routes. Researchers use a combination of experimental studies and computational chemistry to elucidate the intricate steps of chemical transformations.

For instance, the reactivity of the quinoline system can be explored through its reactions with various nucleophilic reagents. rsc.org The introduction of a polyfluoroalkyl group at the 5-position can significantly alter the electronic properties of the ring system, making it susceptible to nucleophilic addition at the 5-position to form stable di-hydro derivatives. rsc.org

Computational tools like DFT are invaluable for mapping out the potential energy surfaces of reactions. ruhr-uni-bochum.de They can be used to calculate the energies of intermediates and transition states, providing a detailed picture of the most likely reaction pathway. ruhr-uni-bochum.de Such studies have been applied to palladium-catalyzed cross-coupling reactions, revealing key steps like transmetalation and oxidative addition. ruhr-uni-bochum.de This knowledge allows chemists to design better catalyst systems or modify reaction conditions to favor a desired outcome. These advanced mechanistic investigations not only optimize existing reactions but also pave the way for the discovery of entirely new chemical transformations. escholarship.org

Expanding the Scope of Biological and Materials Science Applications

The unique structural features of this compound and its derivatives have made them attractive candidates for a wide range of applications, particularly in medicinal chemistry and materials science.

Biological Applications: The quinoline scaffold is found in numerous compounds with significant biological activity. nih.gov Derivatives of 2-phenylquinoline have shown promise in several therapeutic areas:

Anticancer Activity: Fluorinated 2-phenyl-4-quinolone derivatives have been evaluated for their ability to inhibit tubulin polymerization, a validated target in cancer therapy. Other quinoline derivatives have been designed as inhibitors of key signaling proteins in cancer development, such as EGFR, PI3K, and mTOR. nih.govnih.gov Certain derivatives have also shown potent and selective cytotoxicity against colorectal and breast cancer cell lines. nih.govmdpi.com

Antimicrobial Activity: Overexpression of efflux pumps like NorA in bacteria leads to multidrug resistance. nih.gov Specifically designed 2-phenylquinoline derivatives act as potent inhibitors of these pumps, restoring the efficacy of antibiotics like ciprofloxacin. nih.gov

Antiviral Activity: A significant recent discovery is the broad-spectrum anti-coronavirus activity of 2-phenylquinoline derivatives. acs.orgnih.gov A number of these compounds have demonstrated potent activity against SARS-CoV-2 and other human coronaviruses, with some acting by inhibiting the viral helicase enzyme. acs.orgkuleuven.be

Materials Science Applications: The rigid, planar structure and potential for π-π stacking make quinoline-based molecules interesting for materials science. The synthesis of quinoline oligomers and polymers via novel catalytic methods opens the door to creating new materials with potentially useful electronic or optical properties. rsc.org While this area is less explored than its biological applications, the inherent properties of the this compound scaffold suggest potential for its use in developing organic electronics, sensors, or other advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-2-phenylquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of fluorinated benzaldehyde derivatives with phenylacetonitrile derivatives under acidic or basic conditions. Key parameters include temperature control (e.g., 60–80°C for cyclization) and catalyst selection (e.g., Lewis acids like AlCl₃). Yield optimization requires monitoring reaction time and purification via column chromatography or recrystallization .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the aromatic proton environment and fluorine coupling patterns. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹). X-ray crystallography resolves crystal packing and substituent orientation for structural validation .

Q. How to design a stability study for this compound under various storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies by exposing the compound to:

  • Temperature variations : 4°C, 25°C, 40°C for 1–6 months.
  • Humidity : 60% and 75% RH.
  • Light : UV/visible light exposure.
    Analyze stability using HPLC purity checks and LC-MS to detect decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

Comparative SAR Analysis : Systematically vary substituents (e.g., fluorine position, phenyl group modifications) and test against consistent biological assays (e.g., kinase inhibition).

Data Normalization : Account for assay variability (e.g., cell line differences, IC₅₀ calculation methods) by replicating studies under standardized conditions.

Computational Modeling : Use molecular docking to predict binding affinities and identify structural determinants of activity discrepancies .

Q. What computational methods are effective in predicting the reactivity of fluorinated quinoline derivatives?

  • Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in biological environments.
  • QSAR Models : Train models using datasets of fluorinated quinolines to correlate structural descriptors (e.g., LogP, polar surface area) with observed reactivity .

Q. How to analyze structure-activity relationships (SAR) when fluorination position varies in quinoline derivatives?

  • Methodological Answer :

Synthetic Library Creation : Synthesize analogs with fluorine at positions 5, 6, or 7 on the quinoline core.

Biological Screening : Test analogs against target proteins (e.g., topoisomerases) using fluorescence polarization or SPR.

Statistical Analysis : Apply multivariate regression to correlate fluorine position with activity metrics (e.g., binding energy, IC₅₀). Highlight electronic effects (e.g., fluorine’s electron-withdrawing nature) on ligand-protein interactions .

Data Analysis and Contradiction Management

Q. How to address conflicting solubility data for this compound in different solvent systems?

  • Methodological Answer :

  • Solubility Parameter Screening : Test solvents with varying polarity (e.g., DMSO, ethanol, hexane) using the shake-flask method.
  • Thermodynamic Analysis : Calculate Hansen solubility parameters and compare with solvent properties.
  • Co-solvent Blending : Optimize binary solvent mixtures (e.g., water-ethanol) to enhance solubility while maintaining compound integrity .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring.

Quality-by-Design (QbD) : Define critical process parameters (CPPs) via factorial design experiments.

Purification Protocols : Standardize crystallization conditions (e.g., solvent ratios, cooling rates) to ensure consistent purity ≥97% .

Tables for Quick Reference

Parameter Optimal Conditions Key References
Synthesis Temperature60–80°C (cyclization step)
Purity AnalysisHPLC (≥98% purity), LC-MS for impurities
Stability Storage4°C, desiccated, protected from light
Fluorine Position ImpactPosition 5 enhances bioactivity

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